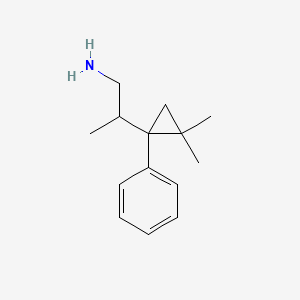

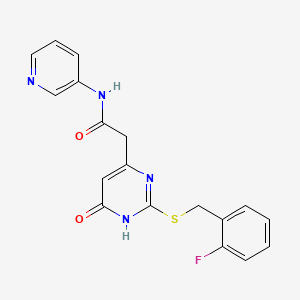

![molecular formula C19H15FN4OS B2920814 6-(4-fluorophenyl)-3-methyl-N-(pyridin-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852134-16-8](/img/structure/B2920814.png)

6-(4-fluorophenyl)-3-methyl-N-(pyridin-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “6-(4-fluorophenyl)-3-methyl-N-(pyridin-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide” is a chemical compound with a complex structure . It belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .

Synthesis Analysis

The synthesis of similar compounds, such as imidazo[1,2-a]pyridines, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .Molecular Structure Analysis

The InChI code for this compound is "1S/C11H7FN2S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-7H" . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications

Synthesis and Structural Analysis

- A study by Qin et al. (2019) focused on the synthesis and crystal structure of a related compound, 6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide. The compound was synthesized using a series of reactions including ring closure and Suzuki reaction, followed by hydrolysis and amidation. Its structure was confirmed using various spectroscopic methods and X-ray diffraction, providing insights into its molecular structure and physicochemical properties (Qin et al., 2019).

Anticancer Research

- Abdel‐Maksoud et al. (2019) designed and synthesized a new series of imidazo[2,1-b]thiazole compounds with variations at specific positions, showing cytotoxic activity against colon cancer and melanoma cell lines. This study highlights the potential of such compounds in anticancer drug development (Abdel‐Maksoud et al., 2019).

Antitubercular Activity

- Research by Abhale et al. (2016) investigated the antitubercular activity of a series of imidazo[1,2-a]pyridine derivatives. The study found that certain structural modifications, such as the presence of phenyl or 4-fluorophenyl groups, enhanced their antitubercular activity, suggesting potential therapeutic applications (Abhale et al., 2016).

Potential Anti-inflammatory Agents

- A 2022 study described the synthesis of novel imidazo[2,1-b][1,3]thiazine derivatives with anti-inflammatory potential. The study used a nucleophilic substitution reaction and evaluated the compounds' drug-like properties and in vivo anti-inflammatory activity, indicating their promise for further research (Biointerface Research in Applied Chemistry, 2022).

Mechanism of Action

Target of Action

The primary targets of this compound are cancer cells, specifically colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7) cells . These cells play a crucial role in the development and progression of their respective cancers.

Mode of Action

The compound interacts with its targets by inhibiting their growth and inducing apoptosis . The compound’s cytotoxic ability was tested on the aforementioned cancer cells, and it exhibited much higher cytotoxic activity on the cancer cells than that of normal 3T3-L1 cells .

Biochemical Pathways

The compound affects the biochemical pathways that lead to the growth and proliferation of cancer cells. It induces mitochondrial membrane depolarization and multicaspase activation, leading to apoptosis .

Pharmacokinetics

In silico admet prediction has been performed for similar compounds .

Result of Action

The result of the compound’s action is the inhibition of cancer cell growth and the induction of apoptosis . This leads to a decrease in the number of cancer cells and potentially slows down the progression of the disease.

properties

IUPAC Name |

6-(4-fluorophenyl)-3-methyl-N-(pyridin-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN4OS/c1-12-17(18(25)22-10-15-4-2-3-9-21-15)26-19-23-16(11-24(12)19)13-5-7-14(20)8-6-13/h2-9,11H,10H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFIFYMMIWQFFRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NCC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2920731.png)

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-5-chloro-2-methoxybenzamide](/img/structure/B2920736.png)

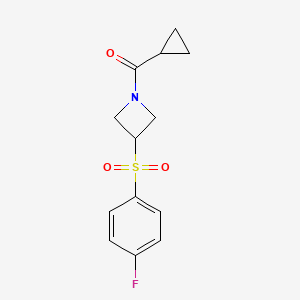

![ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2920743.png)

![3-[(2E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2920748.png)

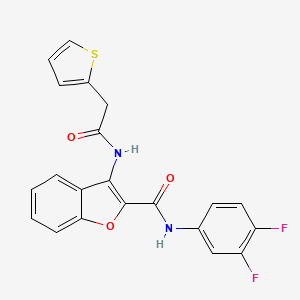

![2-(6-oxopyridazin-1(6H)-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2920749.png)

![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(3,5-dimethylphenyl)propanamide](/img/structure/B2920751.png)

![N-(tert-butyl)-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2920752.png)